![molecular formula C9H12F2N3O4Cl B601140 1'-Epi Gemcitabine Hydrochloride CAS No. 122111-05-1](/img/structure/B601140.png)
1'-Epi Gemcitabine Hydrochloride
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Description
1’-Epi Gemcitabine Hydrochloride is an impurity with a molecular formula of C9H12ClF2N3O4 and a molecular weight of 299.66 . It is the inactive isomer of Gemcitabine Hydrochloride . Gemcitabine Hydrochloride is an analog of the natural nucleoside cytidine and is used as a chemotherapeutic drug in the treatment of pancreatic, lung, and breast cancer .
Scientific Research Applications
Chemotherapeutic Applications
Gemcitabine Hydrochloride is one of the most often prescribed chemotherapeutics for first-line therapy . It has a broad spectrum of effects and is used in the treatment of various types of cancers .
Nanotherapeutics in Cancer Treatment
Researchers are exploring various nanostructured targeted delivery methods for Gemcitabine Hydrochloride . These include polymeric nanoparticles, liposomes, polymeric micelles, carbon nanotubes, dendrimers, solid lipid nanoparticles, magnetic nanoparticles, and quantum dots . These nanocarriers can deliver the drug to specific sites, enhancing its effectiveness .
Overcoming Drug Resistance
The heterogeneity of tumors, drug resistance, and systemic toxicities are major obstacles in cancer treatment . The use of Gemcitabine Hydrochloride in innovative drug delivery methods can help overcome these challenges .
Proof of Concept Studies
Gemcitabine Hydrochloride is used as a proof of concept in studies exploring innovative nanotechnology approaches . These studies aim to improve drug delivery methods and enhance the effectiveness of cancer treatments .
Targeted Drug Delivery
The advent of nanoscale delivery systems has allowed for the targeted delivery of Gemcitabine Hydrochloride . These systems can target cancer cells specifically, reducing the impact on healthy cells .
Nanotechnology Applications in Medical Field
Nanotechnology applications in medical are highly promising, and many technologies are currently undergoing clinical trials in fields including molecular imaging, illness detection, medication encapsulation, and targeted delivery at particular places in the body .
properties
IUPAC Name |
4-amino-1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6+,7+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDEIYWILRZIA-DNSZWREKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675880 |
Source
|
Record name | 4-Amino-1-(2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gemcitabine (alpha-Isomer) Hydrochloride | |
CAS RN |
122111-05-1 |
Source
|
Record name | 4-Amino-1-(2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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